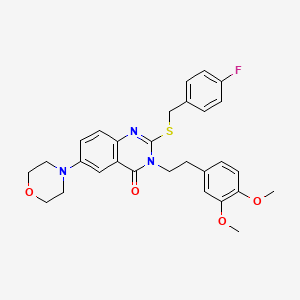
3-Bromo-5-chloro-2-fluorobenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-2-fluorobenzyl alcohol is an organic compound with the molecular formula C7H5BrClFO. It is a halogenated benzyl alcohol, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-2-fluorobenzyl alcohol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The signal word for this compound is "Warning" . For safety, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
This compound is likely used as an intermediate in the synthesis of more complex molecules, and its specific targets would depend on the final product .
Mode of Action
It’s known that alcohols can undergo a variety of reactions, including conversion into alkyl halides and esters . The specific interactions with its targets would depend on the biochemical context and the final product it’s used to synthesize .
Biochemical Pathways
As an intermediate in chemical synthesis, its effects on biochemical pathways would be determined by the final product it’s used to create .
Pharmacokinetics
As an intermediate compound, its pharmacokinetic profile would likely be less relevant than that of the final product it’s used to synthesize .
Result of Action
As an intermediate in chemical synthesis, its effects would be determined by the final product it’s used to create .
Action Environment
The action of 3-Bromo-5-chloro-2-fluorobenzyl alcohol can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it’s recommended to be stored at 2-8°C . Other factors like pH, presence of other chemicals, and light exposure could also potentially influence its action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluorobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the bromination of 5-chloro-2-fluorobenzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-chloro-2-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzyl alcohol derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: 3-Bromo-5-chloro-2-fluorobenzaldehyde or 3-Bromo-5-chloro-2-fluorobenzoic acid.
Reduction: 3-Chloro-2-fluorobenzyl alcohol or 5-Chloro-2-fluorobenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-chloro-2-fluoroaniline
- 3-Bromo-5-chloro-2-fluorobenzoic acid
- 3-Chloro-2-fluorobenzyl alcohol
Uniqueness
3-Bromo-5-chloro-2-fluorobenzyl alcohol is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical properties. This unique structure makes it valuable in selective chemical reactions and specialized applications in research and industry.
Propiedades
IUPAC Name |
(3-bromo-5-chloro-2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVCPOIRUHRROB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
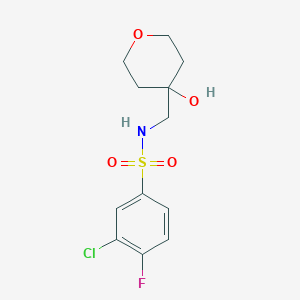
![4-methyl-6H,7H-thieno[3,2-c]pyridine](/img/structure/B2366975.png)
![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2366976.png)

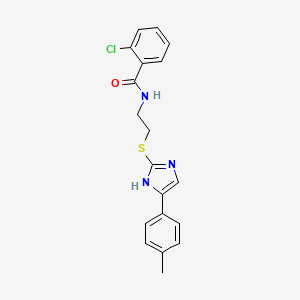
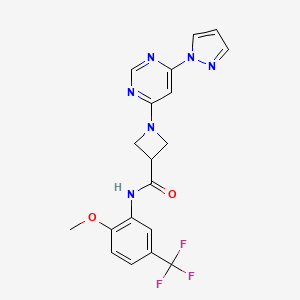
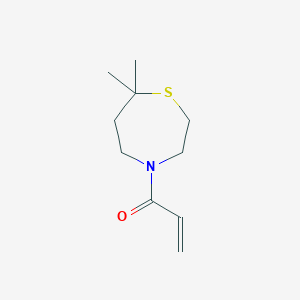
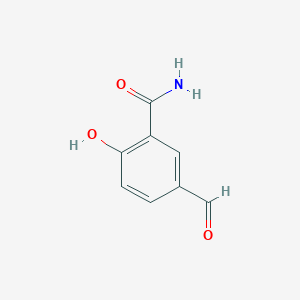
![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366988.png)
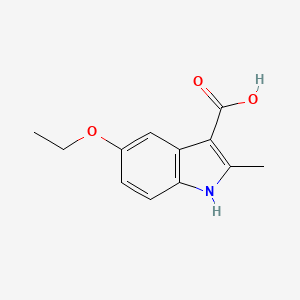
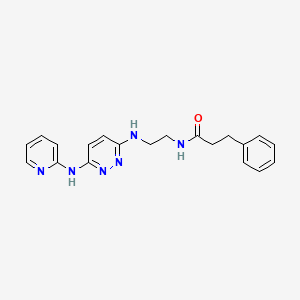
![ETHYL 4-[(2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE](/img/structure/B2366991.png)
![4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2366993.png)
